3-Isopropoxy-4-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Isopropoxy-4-methoxybenzaldehyde involves multiple steps, including condensation reactions, alkylation, and the use of specific reagents to introduce functional groups. For example, Collins et al. (2016) achieved the synthesis of a related compound, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, in nine steps starting from an acyclic non-aromatic precursor (Collins, Paley, Tozer, & Jones, 2016). Such detailed synthetic routes underscore the complexity of synthesizing specific benzaldehyde derivatives and highlight the potential steps that might be involved in synthesizing 3-Isopropoxy-4-methoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Isopropoxy-4-methoxybenzaldehyde is characterized using spectroscopic methods and density functional theory (DFT). Abbas et al. (2016) conducted a comprehensive analysis of 4-hexyloxy-3-methoxybenzaldehyde, revealing insights into its geometry, vibrational frequencies, and molecular electrostatic potential through DFT calculations (Abbas, Gökce, & Bahçelī, 2016). Such analyses are crucial for understanding the electronic and structural features that govern the chemical behavior of these compounds.
Chemical Reactions and Properties
The reactivity of benzaldehyde derivatives, including those similar to 3-Isopropoxy-4-methoxybenzaldehyde, often involves their functional groups in various chemical reactions. For instance, Nematollahi and Golabi (2000) explored the electrochemical oxidation of dihydroxybenzaldehydes, a reaction that could be relevant to understanding the electrochemical properties of 3-Isopropoxy-4-methoxybenzaldehyde derivatives (Nematollahi & Golabi, 2000).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives can be deduced from studies on similar compounds. Spectroscopic techniques, crystallography, and computational methods provide data on melting points, solubility, crystal structure, and other physical characteristics. For example, the work by Diao et al. (2005) on a related compound details the crystalline structure and offers insights into the physical properties that could be expected for 3-Isopropoxy-4-methoxybenzaldehyde (Diao, Guo, Yu, Chen, Jing, & Deng, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group behavior, can be inferred from the chemical reactions and synthesis processes of related compounds. The study by Kokubo et al. (1999) on the reaction of hydroxybenzaldehydes with alkynes, alkenes, or allenes, provides valuable information on the potential chemical properties and reactivity patterns of 3-Isopropoxy-4-methoxybenzaldehyde (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Scientific Research Applications
Synthesis of Heterocycles
3-Isopropoxy-4-methoxybenzaldehyde has been used as a substrate in the synthesis of benzo-fused heterocycles. Ruthenium-mediated isomerization and ring-closing metathesis (RCM) are key steps in converting this compound into a variety of 6-, 7-, and 8-membered nitrogen- and oxygen-containing heterocycles (Otterlo, Pathak, & Koning, 2003).
Chemical Synthesis Research
It has been a topic of interest in research related to the chemical synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde), an important spice used in food and pharmaceutical industries. The synthesis and applications of isovanillin have gained attention due to its increasing market demand (Huang Xiao-fen, 2015).
Ring-Closing Metathesis in Benzazocines Synthesis
The compound is also integral in synthesizing protected 2-benzazocines using ring-closing metathesis as a crucial step. This research has implications in the field of anti-cancer drug development (Panayides et al., 2007).
Spectroscopic and Quantum Chemical Studies
Spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical investigations have been conducted on similar compounds like 4-hexyloxy-3-methoxybenzaldehyde, indicating interest in the molecular properties and potential applications of these derivatives (Abbas, Gökce, & Bahçelī, 2016).
Synthesis of Vanillin Derivatives
Studies on the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) showcase the broader interest in the synthesis methods and applications of this class of compounds, given vanillin's wide usage in industries (Tan Ju & Liao Xin, 2003).
Development of Schiff Bases
Research has been done on Schiff bases of vanillin derivatives, indicating an interest in green chemistry applications and analytical methods like HPLC and UV spectrophotometry for studying these compounds (Chigurupati et al., 2017).
Safety And Hazards
3-Isopropoxy-4-methoxybenzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-methoxy-3-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAYJHDQOQHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343768 | |
Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-methoxybenzaldehyde | |
CAS RN |
34123-66-5 | |
Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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